molecular formula C8H16O6S B14308132 2-(Sulfooxy)ethyl hexanoate CAS No. 114481-01-5

2-(Sulfooxy)ethyl hexanoate

Cat. No.: B14308132
CAS No.: 114481-01-5
M. Wt: 240.28 g/mol
InChI Key: TULKQHKLCQDKOB-UHFFFAOYSA-N
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Description

2-(Sulfooxy)ethyl hexanoate is an ester compound that features a sulfooxy group attached to an ethyl hexanoate backbone. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sulfooxy)ethyl hexanoate typically involves the esterification of hexanoic acid with 2-(sulfooxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:

Hexanoic acid+2-(Sulfooxy)ethanolH2SO42-(Sulfooxy)ethyl hexanoate+H2O\text{Hexanoic acid} + \text{2-(Sulfooxy)ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Hexanoic acid+2-(Sulfooxy)ethanolH2​SO4​​2-(Sulfooxy)ethyl hexanoate+H2​O

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or other strong acids is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Sulfooxy)ethyl hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Sulfooxy)ethyl hexanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfooxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester bond can be hydrolyzed by esterases, releasing the active components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Sulfooxy)ethyl hexanoate is unique due to the presence of the sulfooxy group, which imparts distinct chemical properties and reactivity compared to other esters. This group enhances its solubility in water and its potential for forming hydrogen bonds, making it useful in various applications .

Properties

CAS No.

114481-01-5

Molecular Formula

C8H16O6S

Molecular Weight

240.28 g/mol

IUPAC Name

2-sulfooxyethyl hexanoate

InChI

InChI=1S/C8H16O6S/c1-2-3-4-5-8(9)13-6-7-14-15(10,11)12/h2-7H2,1H3,(H,10,11,12)

InChI Key

TULKQHKLCQDKOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOS(=O)(=O)O

Origin of Product

United States

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